5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid

Description

Systematic Nomenclature and Molecular Formula Analysis

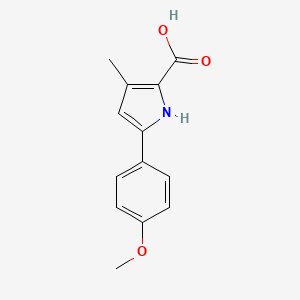

5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative with a carboxylic acid functional group at the 2-position and a 4-methoxyphenyl substituent at the 5-position of the pyrrole ring. Its systematic IUPAC name reflects the arrangement of substituents: the 3-methyl group is attached to the pyrrole ring, while the 4-methoxyphenyl group occupies the 5-position. The molecular formula is C₁₃H₁₃NO₃ , corresponding to a molecular weight of 231.25 g/mol .

The compound’s structure is confirmed by its SMILES notation: O=C(C1=C(C)C=C(C2=CC=C(OC)C=C2)N1)O, which delineates the pyrrole core with carboxylic acid (C=O), methyl (C), and 4-methoxyphenyl (C2=CC=C(OC)C=C2) substituents.

Crystallographic Data and Three-Dimensional Conformational Studies

While direct crystallographic data for this compound is not explicitly reported in the literature, insights can be inferred from analogous pyrrole derivatives. For example, pyrrole-2-carboxylic acid (C₅H₅NO₂) and its esters have been studied using X-ray diffraction, revealing planar pyrrole rings with hydrogen bonding between carboxylic acid groups.

In computational studies, three-dimensional conformations of pyrrole derivatives often exhibit:

- Planar pyrrole rings due to aromatic stabilization.

- Carboxylic acid groups adopting syn or anti configurations relative to the ring.

- Methoxyphenyl substituents in para positions, which may adopt coplanar or twisted orientations depending on steric and electronic factors.

For this compound, molecular modeling suggests the 4-methoxyphenyl group likely adopts a coplanar arrangement with the pyrrole ring to maximize conjugation, while the 3-methyl group induces slight ring strain at the 3-position.

Comparative Structural Analysis with Pyrrole-2-carboxylic Acid Derivatives

The structural uniqueness of this compound lies in its dual substituents: a bulky 4-methoxyphenyl group and a methyl group. Below is a comparative analysis with key pyrrole-2-carboxylic acid derivatives:

Functional Group Impact : The carboxylic acid group enhances solubility in polar solvents and enables salt formation, while the 4-methoxyphenyl group introduces electron-donating effects, potentially altering electronic properties for applications in medicinal chemistry.

Properties

IUPAC Name |

5-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-8-7-11(14-12(8)13(15)16)9-3-5-10(17-2)6-4-9/h3-7,14H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXUVIYXXQAUNNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=C1)C2=CC=C(C=C2)OC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-methoxybenzaldehyde with 3-methylpyrrole-2-carboxylic acid in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. This method is advantageous due to its high efficiency, mild reaction conditions, and compatibility with various functional groups .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the methoxyphenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the pyrrole ring or methoxyphenyl group .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- The compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including condensation and coupling reactions. For instance, it can be synthesized through the condensation of 4-methoxybenzaldehyde with 3-methylpyrrole-2-carboxylic acid under reflux conditions in organic solvents like ethanol or methanol.

Coordination Chemistry

- In coordination chemistry, this compound acts as a ligand, forming complexes with transition metals. These complexes can exhibit distinct electronic and magnetic properties, which are beneficial for catalysis and materials science.

Biological Applications

Enzyme Inhibition

- Research indicates that 5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid has potential as an inhibitor of specific enzymes. For example, it has been studied for its inhibitory effects on the extracellular signal-related kinase 5 (ERK5) pathway, which is implicated in cancer progression . The compound's structural features contribute to its potency as an ERK5 inhibitor.

Therapeutic Potential

- The compound shows promise as a therapeutic agent for treating diseases such as cancer and inflammation. Studies have demonstrated that derivatives of pyrrole carboxamides exhibit submicromolar potency against ERK5, suggesting a potential role in cancer therapy . Additionally, its anti-tuberculosis activity has been highlighted, with some derivatives displaying excellent efficacy against drug-resistant strains of Mycobacterium tuberculosis .

Pharmacokinetics and Drug Development

Pharmacokinetic Properties

- The pharmacokinetic profile of this compound suggests high gastrointestinal absorption and good blood-brain barrier permeability . This makes it a candidate for further development into therapeutic agents.

Case Studies

- A study focusing on the optimization of pyrrole carboxamide inhibitors identified compounds with favorable pharmacokinetic properties and potent anti-tuberculosis activity (MIC < 0.016 μg/mL) while maintaining low cytotoxicity (IC50 > 64 μg/mL) . These findings support the compound's potential in drug development pipelines.

Industrial Applications

Material Science

- In industrial settings, this compound is utilized in the synthesis of new materials. Its unique properties make it suitable for developing polymers and other advanced materials.

Pharmaceutical Intermediates

- The compound is also used as an intermediate in pharmaceutical synthesis, facilitating the production of various bioactive molecules.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The methoxy group in the target compound enhances solubility in organic solvents compared to halogenated analogues like the bromo- and chloro-substituted derivatives .

Crystallographic and Computational Analysis

- Hydrogen Bonding : The carboxylic acid group in the target compound facilitates hydrogen-bonded networks, a feature critical in crystal engineering and drug design .

Biological Activity

5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential as an enzyme inhibitor, antimicrobial agent, and modulator of various biological pathways.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a methoxyphenyl group and a carboxylic acid functional group. This specific substitution pattern is crucial for its biological activity, influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have shown that derivatives of pyrrole compounds exhibit potent antimicrobial properties. For instance, related pyrrole-2-carboxamide compounds have demonstrated significant activity against drug-resistant strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.016 μg/mL . While specific data on this compound is limited, the structural similarities suggest potential antimicrobial effects.

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Pyrrole-2-carboxamide | <0.016 | M. tuberculosis |

| This compound | TBD | TBD |

Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in various metabolic pathways. Research indicates that it may modulate pathways critical for cellular functions, although detailed mechanisms remain to be elucidated. The presence of the carboxylic acid moiety is often associated with increased binding affinity to enzyme active sites.

Anti-inflammatory Properties

Pyrrole derivatives have been studied for their anti-inflammatory effects, particularly in inhibiting the release of pro-inflammatory cytokines like TNF-alpha. This suggests that this compound could also possess similar capabilities, making it a candidate for further investigation in inflammatory disease models .

Case Studies

A notable study focused on related pyrrole compounds demonstrated their efficacy in inhibiting tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism highlights the potential of pyrrole derivatives, including our compound of interest, in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is often linked to their structural features. The presence of electron-withdrawing groups and specific substitutions on the pyrrole ring can enhance potency and selectivity against biological targets. For instance, modifications at the 4-position of the methoxyphenyl group can significantly affect the compound's stability and activity against pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(4-Methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step protocols, such as condensation reactions between substituted pyrrole precursors and methoxyphenyl derivatives. Key parameters include solvent choice (e.g., ethanol or DMF), temperature control (60–100°C), and catalysts like acetic anhydride or triethylamine to enhance yield and selectivity. Intermediate purification via column chromatography is critical to isolate the target compound .

Q. How is the structural characterization of this compound validated?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., methoxy group at δ ~3.8 ppm and pyrrole ring protons at δ 6.5–7.5 ppm) .

- X-ray Diffraction (XRD) : Single-crystal XRD provides bond lengths, angles, and spatial arrangement (e.g., monoclinic crystal system with P2/c space group observed in analogous pyrazole-carboxylic acid derivatives) .

Q. What analytical methods ensure purity and identity during synthesis?

- Methodology :

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% is typical for bioactive studies) .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]+ ion at m/z 261.1 for similar pyrrole derivatives) .

Advanced Research Questions

Q. How do substituents like the 4-methoxyphenyl group influence bioactivity?

- Methodology : Structure-Activity Relationship (SAR) studies compare analogs with varying substituents. For example:

- Replace the methoxy group with halogens (e.g., Cl) to assess changes in antimicrobial or anti-inflammatory potency .

- Use computational docking to predict interactions with biological targets (e.g., COX-2 enzyme for anti-inflammatory activity) .

Q. What strategies resolve contradictions in bioactivity data across studies?

- Methodology :

- Dose-Response Analysis : Verify activity thresholds using standardized assays (e.g., IC50 values in enzyme inhibition assays) .

- Meta-Analysis : Compare results under consistent conditions (e.g., solvent, cell lines) to isolate variables causing discrepancies .

Q. How is the compound’s stability assessed under physiological conditions?

- Methodology :

- pH Stability Tests : Incubate the compound in buffers (pH 1–9) and monitor degradation via UV-Vis spectroscopy .

- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition temperature >200°C for similar carboxylic acid derivatives) .

Q. What in vitro models are suitable for evaluating its anticancer potential?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.